molecular formula C18H18N2O2S2 B2399238 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-47-5

1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2399238
CAS No.: 538338-47-5
M. Wt: 358.47
InChI Key: RFNSVBYCXKCXKV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a fused thienoimidazole core with sulfone (5,5-dioxide) groups and aromatic substituents (phenyl and p-tolyl). Its molecular structure includes:

  • Thienoimidazole core: A bicyclic system combining a thiophene ring fused to an imidazole moiety.
  • Sulfone groups: The 5,5-dioxide modification stabilizes the core via strong electron-withdrawing effects, enhancing metabolic stability compared to thione analogs .
  • Aromatic substituents: The phenyl group (C₆H₅) at position 1 and p-tolyl group (4-methylphenyl) at position 3 contribute to hydrophobic interactions and steric effects, influencing biological activity .

Synthesis: The compound is synthesized via multi-step routes involving cyclization and substitution reactions, often using sulfur sources (e.g., SCl₂) and bases (e.g., NaOH) .

Properties

IUPAC Name

3-(4-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-13-7-9-15(10-8-13)20-17-12-24(21,22)11-16(17)19(18(20)23)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNSVBYCXKCXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound belonging to the imidazole family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. The thieno[3,4-d]imidazole moiety has shown promising results against various bacterial strains. For instance, compounds similar to 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-Phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazolePseudomonas aeruginosa8 µg/mL

Anticancer Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation and promote cell cycle arrest.

Case Study:
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The thione functional group plays a crucial role in the compound's reactivity and interaction with biological macromolecules.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor of specific enzymes related to cancer metabolism and microbial resistance. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~358.48 g/mol (estimated from analogs in ).
  • Reactivity : Participates in nucleophilic substitutions and oxidations due to the thione group and aromatic substituents .

Comparison with Similar Compounds

Thienoimidazole derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a systematic comparison:

Core Modifications: Sulfone vs. Thione

Compound (CAS) Core Modification Metabolic Stability Key Reactivity Reference
Target Compound (Not specified) 5,5-dioxide High Electron-deficient, less nucleophilic
616214-43-8 (Trifluoromethylphenyl analog) Thione (C=S) Moderate Nucleophilic at sulfur atom

Key Insight : Sulfone derivatives like the target compound are preferred in drug design due to enhanced metabolic stability, whereas thione analogs exhibit higher reactivity .

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and anticancer potency .
  • Hydrophobic substituents (e.g., ethyl, tolyl) improve bioavailability and analgesic effects .

Structural Uniqueness of the Target Compound

The target compound distinguishes itself through:

  • Sulfone stabilization : Unlike analogs with nitro or bromo substituents (e.g., 873811-28-0), the sulfone core reduces metabolic degradation, extending half-life .

Physicochemical Properties vs. Analogs

Property Target Compound 616214-43-8 (Trifluoromethylphenyl) 713507-32-5 (4-Ethylphenyl)
Molecular Weight (g/mol) ~358.48 412.45 372.5
Density (g/cm³) ~1.56* 1.56 (Predicted) Not reported
Boiling Point (°C) ~559* 559.1 (Predicted) Not reported

*Estimated from analogs in .

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